molecular formula C20H15F2NO3S B2496964 2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 339096-32-1

2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

Cat. No.: B2496964
CAS No.: 339096-32-1
M. Wt: 387.4
InChI Key: BIEAZCHWSHQVPN-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is an organic compound with a complex structure, characterized by the presence of fluorine atoms, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 4-[(4-methylphenyl)sulfonyl]aniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 4-[(4-methylphenyl)sulfonyl]aniline to form the desired amide bond, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The fluorine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, where it can be reduced to a sulfide or oxidized to a sulfone.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: 2,6-difluorobenzoic acid and 4-[(4-methylphenyl)sulfonyl]aniline.

Scientific Research Applications

Chemistry

In chemistry, 2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the sulfonyl group is known to interact with biological targets, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine atoms can improve properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can form strong hydrogen bonds with biological targets, enhancing binding affinity. The sulfonyl group can participate in various interactions, such as hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-phenylbenzenecarboxamide: Lacks the sulfonyl group, which may reduce its biological activity.

    N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide: Lacks the fluorine atoms, which can affect its chemical properties and interactions.

    2,6-difluoro-N-{4-[(4-chlorophenyl)sulfonyl]phenyl}benzenecarboxamide: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.

Uniqueness

2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is unique due to the combination of fluorine atoms and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-[4-(4-methylphenyl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO3S/c1-13-5-9-15(10-6-13)27(25,26)16-11-7-14(8-12-16)23-20(24)19-17(21)3-2-4-18(19)22/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEAZCHWSHQVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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